Mollicellin J
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
8-chloro-2,9-dihydroxy-4,7-dimethyl-3-(3-methylbut-2-enyl)-6-oxobenzo[b][1,4]benzodioxepine-10-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClO6/c1-9(2)5-6-12-10(3)19-15(7-14(12)24)27-20-13(8-23)18(25)17(22)11(4)16(20)21(26)28-19/h5,7-8,24-25H,6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKSQSZYYPUIJDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC2=C1OC(=O)C3=C(C(=C(C(=C3O2)C=O)O)Cl)C)O)CC=C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClO6 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801106758 | |
| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016605-31-4 | |
| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016605-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mollicellin J | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1016605314 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-3,7-dihydroxy-1,9-dimethyl-8-(3-methyl-2-buten-1-yl)-11-oxo-11H-dibenzo[b,e][1,4]dioxepin-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801106758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOLLICELLIN J | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/565OPL9D55 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Isolation and Fungal Origin of Mollicellin J
Isolation Methodologies from Chaetomium brasiliense Cultures
The isolation of Mollicellin J from Chaetomium brasiliense involves a series of steps, typically including fermentation of the fungal culture, extraction of metabolites from the culture medium and/or mycelia, and subsequent chromatographic separation and purification. nih.govresearchgate.net
Fermentation Conditions for this compound Production
While specific detailed fermentation conditions optimized solely for this compound production are not extensively detailed in the search results, general approaches for cultivating Chaetomium species for secondary metabolite production are described. Fungal isolates are commonly grown on solid or liquid media, such as potato dextrose agar (B569324) (PDA) or potato dextrose broth (PDB). nih.govajol.info Incubation temperatures around 25-28 °C are frequently used. nih.govajol.infonih.gov Liquid cultures may be incubated under stationary conditions or with shaking. nih.govajol.infonih.gov Fermentation periods can vary, sometimes extending up to 60 days for solid-state fermentation. nih.gov
Extraction Techniques from Fungal Mycelia and Fermentation Broths
Following fermentation, the fungal culture is typically separated into mycelia and fermentation broth. japsonline.comnih.gov Metabolites, including depsidones like this compound, are then extracted using organic solvents. nih.govresearchgate.netajol.infojapsonline.com Ethyl acetate (B1210297) is a commonly used solvent for extracting compounds from both the fungal mycelia and the fermentation broth. nih.govresearchgate.netjapsonline.com Other solvents such as methanol, chloroform, and dichloromethane (B109758) may also be employed, sometimes in combination. nih.govajol.infojapsonline.com The extraction process may involve soaking the fungal material in the solvent, sometimes with sonication or maceration, followed by filtration and evaporation of the solvent to obtain crude extracts. ajol.infojapsonline.comnih.gov
Chromatographic Separation and Purification Strategies for this compound
Crude extracts obtained from Chaetomium brasiliense cultures contain a mixture of compounds, requiring chromatographic techniques for the separation and purification of this compound. nih.govresearchgate.net Conventional chromatographic methods are typically employed. nih.gov While specific details for this compound purification are limited in the provided snippets, general chromatographic techniques used for separating fungal metabolites include column chromatography and high-performance liquid chromatography (HPLC). nih.govresearchgate.netlongdom.org These methods separate compounds based on their differing affinities for a stationary phase and a mobile phase. researchgate.netlongdom.org
Endophytic Fungi as a Source of this compound and Related Depsodiones
Endophytic fungi, which inhabit the internal tissues of plants without causing apparent harm, have been recognized as a significant source of diverse and bioactive secondary metabolites, including depsidones. nih.govnih.govmdpi.compeerj.commdpi.com Chaetomium brasiliense has been identified as an endophyte, and studies on endophytic Chaetomium species have led to the isolation of this compound and a range of related depsidones. nih.govclvaw-cdnwnd.com
Research on endophytic Chaetomium species has revealed the production of numerous depsidones. For example, Chaetomium sp. Eef-10, an endophyte isolated from Eucalyptus exserta, has yielded new depsidones such as mollicellins O-R, along with known compounds including mollicellin I and mollicellin G. nih.govresearchgate.net Another study on an endophytic Chaetomium brasiliense isolated from Thai rice reported the isolation of several known depsidones, including this compound, alongside new mollicellins V-Y. clvaw-cdnwnd.com These findings highlight the potential of endophytic Chaetomium strains as producers of this compound and a variety of related depsidone (B1213741) structures.
Related Depsodiones Isolated from Chaetomium Species: Based on the search results, various depsidones related to this compound have been isolated from Chaetomium species. These include:
Mollicellin I nih.govresearchgate.netresearchgate.net
Mollicellin D researchgate.net
Mollicellin H nih.govresearchgate.netnih.govacs.orgclvaw-cdnwnd.comresearchgate.net
Mollicellin B nih.govacs.orgclvaw-cdnwnd.com
Mollicellin C nih.govacs.orgclvaw-cdnwnd.com
Mollicellin E nih.govacs.orgclvaw-cdnwnd.com
Mollicellin F nih.govacs.orgclvaw-cdnwnd.comuni.lu
Mollicellin K, L, M, N nih.govacs.orgclvaw-cdnwnd.com
Mollicellin O, P, Q, R nih.govresearchgate.net
Mollicellin V, W, X, Y clvaw-cdnwnd.com
Mollicellin G nih.govmdpi.comresearchgate.net
These depsidones often exhibit various biological activities, although specific details on this compound's activities (beyond its isolation) and the activities of related compounds are outside the strict scope of isolation and origin.
Structural Elucidation and Analytical Characterization of Mollicellin J
Advanced Spectroscopic Methods for Structure Determination
The process of elucidating the structure of a novel natural product like Mollicellin J is akin to solving a complex puzzle. Scientists employ a suite of spectroscopic tools, each providing unique clues about the molecule's composition and connectivity. The primary techniques used in this endeavor are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), complemented by other methods.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR), and the connectivity between them.
For this compound, both one-dimensional (1D) and two-dimensional (2D) NMR experiments were crucial. 1D spectra, such as ¹H and ¹³C NMR, offer a direct view of the different types of protons and carbons present in the molecule and their relative numbers.
¹H and ¹³C NMR Spectroscopic Data for this compound
While the precise numerical data from the original publication is not accessible, a representative table based on the reported elucidation would resemble the following, detailing the chemical shifts (δ) for each proton and carbon atom in the molecule.
| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |
| Data not available | Data not available | Data not available |
| ... | ... | ... |
2D NMR experiments, such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), were essential for assembling the molecular fragments identified in the 1D spectra.
HSQC correlates the chemical shifts of protons directly attached to carbon atoms, allowing for the unambiguous assignment of ¹H-¹³C one-bond connections.
HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This long-range connectivity information is vital for linking different molecular fragments together, ultimately building the complete carbon skeleton and establishing the placement of functional groups.
Through the meticulous analysis of these 1D and 2D NMR datasets, researchers were able to piece together the depsidone (B1213741) core structure of this compound, including its characteristic ester linkage and the specific substitution pattern on its two aromatic rings.
Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation
Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the structural elucidation of a new compound, high-resolution mass spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), is employed to determine the precise molecular weight.
In the case of this compound, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) would have been used to obtain a highly accurate mass measurement of the molecular ion. This precision allows for the calculation of the unique elemental composition, leading to the confirmation of the molecular formula.
High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated m/z | Found m/z | Molecular Formula |
| [M+H]⁺ | Data not available | Data not available | Data not available |
| [M+Na]⁺ | Data not available | Data not available | Data not available |
This confirmation of the molecular formula is a critical step, as it provides the exact number of carbon, hydrogen, oxygen, and other atoms in the molecule, which must be consistent with all other spectroscopic data.
Complementary Spectroscopic Data Analysis for Elucidation
While NMR and MS provide the core data for structure determination, other spectroscopic methods offer complementary information that helps to confirm the presence of specific functional groups and structural features. These typically include Infrared (IR) and Ultraviolet (UV) spectroscopy.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the types of chemical bonds and functional groups present in a molecule. For this compound, the IR spectrum would show characteristic absorption bands indicating the presence of hydroxyl (-OH) groups, carbonyl (C=O) groups within the ester (lactone) and other functionalities, and aromatic (C=C) bonds.
Ultraviolet (UV) Spectroscopy: UV spectroscopy provides information about the electronic transitions within a molecule, which is particularly useful for identifying conjugated systems, such as the aromatic rings present in the depsidone structure of this compound.
By integrating the data from NMR, MS, IR, and UV spectroscopy, a complete and unambiguous structural assignment for this compound was achieved, showcasing the power of a multi-faceted analytical approach in the field of natural product chemistry. scispace.com
Biological Activities and Proposed Mechanisms of Action of Mollicellin J
Antimalarial Activity Studies
The emergence of drug-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, necessitates the discovery of novel therapeutic agents. nih.govnih.govfrontiersin.org Natural products, including those from fungal sources, represent a promising avenue for such discoveries. auctoresonline.orgnih.gov Mollicellin J and its analogs have been evaluated for their potential to inhibit the growth of this deadly parasite.
In vitro studies have demonstrated that this compound possesses potent antiplasmodial properties. Research involving several depsidones of the mollicellin type, isolated from Chaetomium brasiliense, revealed strong activity against Plasmodium falciparum. researchgate.net Specifically, this compound, alongside related compounds such as Mollicellins B, C, E, K, L, M, and N, exhibited inhibitory effects with 50% inhibitory concentration (IC₅₀) values ranging from 1.2 µg/mL to 9.1 µg/mL. researchgate.net This places this compound among a group of fungal metabolites with significant potential for antimalarial drug development. taylorfrancis.comresearchgate.net
| Compound | Organism | Activity Metric | Value Range | Source |
|---|---|---|---|---|
| This compound & Related Mollicellins (B, C, E, K, L, M, N) | Plasmodium falciparum | IC₅₀ | 1.2 - 9.1 µg/mL | researchgate.net |
The precise mechanism of action for this compound against P. falciparum has not been extensively detailed in available research. However, insights can be drawn from the mechanisms of other quinoline-containing antimalarial drugs, which are known to interfere with the parasite's digestion of hemoglobin. nih.gov These drugs accumulate in the parasite's acidic food vacuole and are thought to inhibit the polymerization of toxic heme, a byproduct of hemoglobin breakdown. nih.gov This leads to a buildup of free heme, which kills the parasite. nih.gov As polyphenolic compounds, depsidones like this compound may exert their antimicrobial effects through various pathways, including the disruption of cell membranes or the inhibition of critical enzymes, which are common mechanisms for such molecules. mdpi.com Further research is required to elucidate the specific molecular targets of this compound within the malaria parasite.
Antimicrobial Activities
In addition to its antimalarial properties, the mollicellin class of compounds has been investigated for broader antimicrobial effects. These studies are particularly relevant in the context of rising antibiotic resistance among pathogenic bacteria. nih.gov
This compound and its analogs have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.govnih.gov Studies on depsidones isolated from the endophytic fungus Chaetomium sp. Eef-10 and Chaetomium brasiliense SD-596 have shown potent inhibition of Staphylococcus aureus, including methicillin-resistant Staphylococcus aureus (MRSA), a major cause of hospital-acquired infections. nih.govresearchgate.netnih.govnih.gov
For instance, Mollicellin H displayed strong activity with IC₅₀ values of 5.14 µg/mL against a sensitive S. aureus strain (ATCC29213) and 6.21 µg/mL against a MRSA strain (N50). nih.govnih.gov Other related compounds, Mollicellin O and Mollicellin I, also exhibited notable antibacterial effects against these strains. nih.govnih.gov Furthermore, a study on new analogs—Mollicellins S, T, and U—along with the known Mollicellins D and H, reported significant inhibition of both S. aureus and MRSA, with Minimum Inhibitory Concentration (MIC) values in the range of 6.25 to 12.5 µg/mL. researchgate.net
| Compound | Bacterial Strain | Activity Metric | Value | Source |
|---|---|---|---|---|
| Mollicellin H | S. aureus ATCC29213 | IC₅₀ | 5.14 µg/mL | nih.govnih.gov |
| Mollicellin H | S. aureus N50 (MRSA) | IC₅₀ | 6.21 µg/mL | nih.govnih.gov |
| Mollicellin O | S. aureus ATCC29213 & N50 (MRSA) | Exhibited Activity | nih.govnih.gov | |
| Mollicellin I | S. aureus ATCC29213 & N50 (MRSA) | Exhibited Activity | nih.govnih.gov | |
| Mollicellins S, T, U, D, H | S. aureus & MRSA | MIC | 6.25 - 12.5 µg/mL | researchgate.net |
The efficacy of mollicellins against Gram-negative bacteria appears to be limited. In studies where various mollicellins were tested against a panel of Gram-negative bacteria—including Escherichia coli, Agrobacterium tumefaciens, Salmonella typhimurium, Pseudomonas lachrymans, Ralstonia solanacearum, and Xanthomonas vesicatoria—no significant activity was reported, in contrast to the potent effects observed against Gram-positive strains. nih.govresearchgate.netnih.gov This suggests a selective spectrum of activity for this class of compounds, a common feature for many natural antimicrobial agents.
To provide a broader context for the bioactivity of compounds from Chaetomium species, it is useful to consider the activities of other, non-mollicellin metabolites isolated from this fungal genus. mdpi.commdpi.com
Chaetomium globosum, a source of many bioactive compounds, produces metabolites with notable antifungal and antimycobacterial properties. ppjonline.org For example, Chaetoviridin A has been reported to possess antifungal, antimycobacterial, and antimalarial activities. researchgate.netnih.gov It has shown inhibitory effects against several plant pathogenic fungi. researchgate.net Another compound, Chaetomugilin J, isolated from C. globosum, demonstrated potent anti-tuberculosis (anti-TB) activity with a MIC value of 3.13 µg/mL. nih.gov Metabolites from various Chaetomium species have also been reported to be active against Mycobacterium tuberculosis, the causative agent of tuberculosis. taylorfrancis.com These findings underscore the chemical diversity and broad therapeutic potential of secondary metabolites produced by the Chaetomium genus.
Antiproliferative and Cytotoxic Activities of this compound in Cancer Cell Lines
This compound, a depsidone (B1213741) isolated from the fungus Chaetomium brasiliense, has been identified as having cytotoxic properties against various human cancer cell lines. nih.gov Research into this class of compounds, known as mollicellins, has revealed a pattern of antiproliferative and cytotoxic activity across different cancer types, though specific data for this compound remains limited compared to its analogs.
Growth Inhibitory Effects on Human Breast, Lung, and Neuroma Cancer Cell Lines
Studies have demonstrated that this compound possesses cytotoxic activity against human breast cancer (BC1) and human small cell lung cancer (NCI-H187) cell lines. nih.gov However, specific quantitative data, such as GI50 (50% growth inhibition) values for this compound against these cell lines, are not detailed in the available scientific literature.
In contrast, more extensive data is available for closely related analogs, Mollicellin I and Mollicellin H. These compounds have shown significant growth inhibitory effects against a panel of human cancer cell lines, including breast, lung, and neuroma cells. The GI50 values for these analogs highlight their potent antiproliferative capabilities. researchgate.netresearchgate.net
| Compound | Cancer Cell Line | Cell Line Description | GI50 (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | BC1 | Human Breast Cancer | Active, value not reported | nih.gov |
| This compound | NCI-H187 | Human Small Cell Lung Cancer | Active, value not reported | nih.gov |
| Mollicellin I | Bre04 | Human Breast Cancer | 2.5 - 8.6 | researchgate.netresearchgate.net |
| Mollicellin H | Bre04 | Human Breast Cancer | 2.5 - 8.6 | researchgate.netresearchgate.net |
| Mollicellin I | Lu04 | Human Lung Cancer | 2.5 - 8.6 | researchgate.netresearchgate.net |
| Mollicellin H | Lu04 | Human Lung Cancer | 2.5 - 8.6 | researchgate.netresearchgate.net |
| Mollicellin I | N04 | Human Neuroma | 2.5 - 8.6 | researchgate.netresearchgate.net |
| Mollicellin H | N04 | Human Neuroma | 2.5 - 8.6 | researchgate.netresearchgate.net |
Cytotoxicity against Other Human Cancer Cell Lines (e.g., HepG2, HeLa, KB, HT-29)
This compound has been shown to be among a group of depsidones exhibiting cytotoxicity against the human oral epidermoid carcinoma (KB) cell line. nih.gov While its activity was confirmed, the specific 50% inhibitory concentration (IC50) was not specified in the cited study.
Research on other mollicellins provides more detailed insights into the cytotoxic potential of this compound class against a broader range of cancer cell lines, including hepatocellular carcinoma (HepG2), cervical cancer (HeLa), and colorectal adenocarcinoma (HT-29). For instance, Mollicellin G is active against both HepG2 and HeLa cells, while Mollicellin H shows potent activity against HepG2 and KB cell lines. researchgate.netnih.govnih.gov Mollicellin F has demonstrated potent cytotoxicity against both KB and HepG2 cells, and Mollicellin B was found to be active against the HT-29 cell line. nih.govtandfonline.com
| Compound | Cancer Cell Line | Cell Line Description | IC50 (µg/mL) | Reference |
|---|---|---|---|---|
| This compound | KB | Human Oral Epidermoid Carcinoma | Active, value not reported | nih.gov |
| Mollicellin B | HT-29 | Colorectal Adenocarcinoma | Active | nih.govtandfonline.com |
| Mollicellin F | KB | Human Oral Epidermoid Carcinoma | Potent Activity | nih.govtandfonline.com |
| Mollicellin F | HepG2 | Human Hepatocellular Carcinoma | Potent Activity | nih.govtandfonline.com |
| Mollicellin G | HepG2 | Human Hepatocellular Carcinoma | 19.64 | researchgate.netnih.gov |
| Mollicellin G | HeLa | Human Cervical Cancer | 13.97 | researchgate.netnih.gov |
| Mollicellin H | HepG2 | Human Hepatocellular Carcinoma | 6.83 | nih.gov |
| Mollicellin H | KB | Human Oral Epidermoid Carcinoma | Potent Activity | nih.govtandfonline.com |
| Mollicellin I | HeLa | Human Cervical Cancer | Active | nih.gov |
| Mollicellin X | KB | Human Oral Epidermoid Carcinoma | Potent Activity | nih.gov |
Molecular Targets and Cellular Pathways Implicated in Cytotoxicity
The precise molecular targets and cellular pathways through which this compound exerts its cytotoxic effects have not been extensively reported in the scientific literature. Research on the broader class of depsidones suggests various mechanisms of action, but specific studies detailing the pathways modulated by this compound or its immediate analogs are currently lacking. Further investigation is required to elucidate the specific mechanisms underlying the antiproliferative and cytotoxic activities of this compound.
Structure Activity Relationship Sar Studies of Mollicellin J and Its Analogs
Correlative Analysis of Structural Modifications and Biological Potency
Studies on Mollicellin J and its analogs have revealed that specific structural modifications can significantly impact their biological potency. This compound itself, along with other mollicellins like B, C, E, F, and H, have been isolated from Chaetomium brasiliense and have shown cytotoxic activity against various cancer cell lines. researchgate.net this compound has demonstrated cytotoxic efficacy against Bre-04, Lu-04, and N-04 cell lines. nih.gov
Research indicates that the variation in side chains directly influences the inhibitory potential of some depsidone (B1213741) analogs. mdpi.com For instance, analogs possessing a triene or diene side chain have shown enhanced potential compared to vicinal diol analogs. mdpi.com However, variations in the core depsidone scaffold itself may not always influence activity. mdpi.com
Mollicellins S, T, U, D, and H have shown significant inhibition against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). researchgate.netnih.gov Mollicellin H, in particular, has demonstrated notable antibacterial capacity against S. aureus and MRSA strains. researchgate.netresearchgate.net
Data from various studies highlight the differential activities of this compound and its analogs against different cell lines and microorganisms.
| Compound | Activity | Notes | Source Organism |
| This compound | Cytotoxic (Bre-04, Lu-04, N-04 cell lines) | GI50 values of 5.9, 8.6, and 3.8 μg/ml, respectively. nih.gov | Chaetomium brasiliense |
| Mollicellin H | Cytotoxic (Bre-04, Lu-04, N-04 cell lines) | GI50 values of 5.1, 6.5, and 2.5 μg/ml, respectively. nih.gov | Chaetomium brasiliense |
| Mollicellin H | Antibacterial (S. aureus, MRSA) | IC50 values of 5.14 µg/mL (S. aureus ATCC29213) and 6.21 µg/mL (MRSA N50). researchgate.netresearchgate.net | Chaetomium sp. Eef-10 |
| Mollicellin O | Antibacterial (S. aureus, MRSA) | Exhibited antibacterial activities. researchgate.netresearchgate.net | Chaetomium sp. Eef-10 |
| Mollicellin I | Antibacterial (S. aureus, MRSA) | Exhibited antibacterial activities. researchgate.netresearchgate.net | Chaetomium sp. Eef-10 |
| Mollicellins S-U | Antibacterial (S. aureus, MRSA) | Significant inhibition with MIC values ranging from 6.25 to 12.5 μg ml⁻¹. researchgate.netnih.gov | Chaetomium brasiliense |
| Mollicellin D | Antioxidant, Anti-inflammatory, Antimicrobial | Potential biological activities. ontosight.ai | Various sources |
| Mollicellin C | Antimalarial, Cytotoxic | Isolated from Chaetomium brasiliense. nih.govebi.ac.uk | Chaetomium brasiliense |
| Mollicellin E | Antimalarial, Cytotoxic | Isolated from Chaetomium brasiliense. ebi.ac.uk | Chaetomium brasiliense |
| Mollicellin B | Antimalarial, Cytotoxic | Isolated from Chaetomium brasiliense. ebi.ac.uk | Chaetomium brasiliense |
Impact of Specific Functional Groups on Antimicrobial Efficacy (e.g., aldehyde, methoxyl, lactone ring, side chains)
The presence and position of specific functional groups on the depsidone core of this compound and its analogs play a significant role in their antimicrobial efficacy.
The introduction of aldehyde and methoxyl groups has been found to provide a marked improvement in the inhibition against MRSA. researchgate.netnih.gov Specifically, an aldehyde group at the C-4 position in the depsidone core is considered significant for antibacterial activity against Gram-positive bacteria. peerj.comclvaw-cdnwnd.com
The complete lactone ring in the depsidone structure is also crucial for both cytotoxic and antibacterial activities. peerj.comclvaw-cdnwnd.com Replacing the C-4 aldehyde group with a hydroxylmethyl group can result in a loss of activity. peerj.comnih.gov
The nature of the side chain attached to the depsidone scaffold can influence activity. Analogs with triene or diene side chains have shown enhanced potential compared to those with vicinal diol side chains. mdpi.com
Influence of Halogenation on Bioactivity Profiles of Mollicellin Analogs
Halogen atoms, such as chlorine, can be present as substituents on the skeletons of some depsidone derivatives. peerj.com While some mollicellin analogs are chlorinated, the influence of halogenation on the bioactivity profiles of Mollicellin analogs appears to be complex and may vary depending on the specific compound and the position of the halogen.
Synthetic Approaches and Derivatization Strategies for Mollicellin J
Total Synthesis Efforts of Mollicellin J (if reported)
As of the latest available scientific literature, a complete total synthesis of this compound has not been explicitly reported. The intricate stereochemistry and the challenge of constructing the dibenzo[b,e] nih.govnih.govdioxepin-11-one core with its specific substitution pattern present significant hurdles for synthetic chemists.
However, the biosynthesis of mollicellins has been a subject of investigation, shedding light on the natural assembly of this compound. The biosynthetic pathway involves a polyketide synthase (PKS) that constructs the two aromatic rings, which are then linked by an ester bond to form a depside precursor. A key step is the oxidative cyclization catalyzed by a cytochrome P450 monooxygenase, which forms the characteristic ether linkage of the depsidone (B1213741) core. acs.org Understanding this natural synthetic route provides a blueprint that could inspire future total synthesis endeavors.
Strategies for the synthesis of the broader depsidone class of molecules have been developed. These often involve the construction of a diaryl ether intermediate, followed by esterification to close the seven-membered central ring. Key reactions in these approaches include Ullmann condensation or other cross-coupling reactions to form the diaryl ether bond. The synthesis of other depsidones, such as variolaric acid and psoromic acid, has been successfully achieved and reported in the literature, demonstrating the feasibility of accessing this class of natural products through chemical synthesis. These established synthetic routes for related depsidones could potentially be adapted for the total synthesis of this compound in the future.
Semisynthetic Modifications of this compound and Related Depsodiones
Given the challenges of total synthesis, semisynthetic modification of naturally abundant depsidones represents a more accessible strategy for generating novel derivatives and probing SAR. While specific semisynthetic studies on this compound are not extensively documented, research on related depsidones provides valuable insights into potential derivatization approaches.
One common strategy involves the modification of peripheral functional groups on the depsidone scaffold. For instance, the hydroxyl groups present on many depsidones are amenable to reactions such as alkylation, acylation, and glycosylation. A study on a related depsidone reported the synthesis of 8-O-substituted analogs, where alkylation and acylation of a hydroxyl group led to a series of derivatives. Interestingly, some of the 8-O-alkyl derivatives exhibited enhanced antibacterial activity compared to the parent compound, highlighting the potential of such modifications to modulate biological properties.
Another approach focuses on modifying the aromatic rings of the depsidone core. For example, researchers have synthesized analogs of the spiromastixone class of depsidones by altering the B ring. These modifications, which included changes in the size and electronic properties of the ring, were aimed at understanding their impact on antibiotic activity. Such studies underscore the importance of the substitution pattern on the aromatic rings for the biological function of depsidones.
These examples of semisynthetic modifications of related depsidones suggest that similar strategies could be applied to this compound. Derivatization of its hydroxyl and other functional groups could lead to the generation of a library of analogs for biological screening, potentially identifying compounds with improved potency or selectivity.
| Modification Strategy | Example from Related Depsodiones | Potential Application to this compound |
| Alkylation of hydroxyl groups | Synthesis of 8-O-alkyl derivatives of a depsidone, leading to enhanced antibacterial activity. | Alkylation of the hydroxyl groups on the this compound scaffold to explore effects on its biological activity. |
| Acylation of hydroxyl groups | Acylation of a depsidone, resulting in derivatives with altered biological profiles. | Acylation of this compound's hydroxyl groups to generate ester derivatives for SAR studies. |
| Modification of aromatic rings | Synthesis of B ring analogs of spiromastixones to probe the impact on antibiotic activity. | Modification of the substitution pattern on the aromatic rings of this compound to investigate its influence on biological function. |
Chemoenzymatic Synthesis and Biotransformation Approaches
Chemoenzymatic synthesis and biotransformation offer powerful and environmentally friendly alternatives to traditional chemical synthesis for accessing complex natural products and their analogs. nih.gov These methods leverage the high selectivity and efficiency of enzymes and microorganisms to perform specific chemical modifications.
While specific chemoenzymatic or biotransformation studies directly involving this compound are limited, the broader field of polyketide synthesis provides a strong foundation for potential applications. Polyketide synthases (PKSs) are the enzymes responsible for the biosynthesis of the carbon backbones of depsidones. nih.gov In vitro reconstitution of these enzymatic assembly lines or the use of isolated domains, such as thioesterases for macrocyclization, can be employed in chemoenzymatic strategies to produce novel polyketide structures. nih.gov This approach combines chemical synthesis of precursor molecules with enzymatic transformations to generate the final product.
Biotransformation, which utilizes whole microbial cells, is another promising avenue. Microorganisms possess a vast arsenal (B13267) of enzymes that can catalyze a wide range of reactions, including hydroxylations, oxidations, reductions, and glycosylations. medcraveonline.commdpi.com For instance, the cultivation of a depsidone-producing fungus, Spiromastix sp., in a medium supplemented with sodium bromide led to the isolation of new brominated depsidones. This demonstrates how manipulating the fermentation conditions can lead to the production of novel halogenated analogs, a process that can be considered a form of biotransformation.
The application of such methods to this compound could involve screening a diverse range of microorganisms for their ability to modify its structure. This could lead to the discovery of novel derivatives with unique biological activities that would be difficult to access through conventional chemical synthesis.
| Approach | Description | Potential Application to this compound |
| Chemoenzymatic Synthesis | Combination of chemical synthesis and enzymatic transformations, often utilizing enzymes from the natural product's biosynthetic pathway (e.g., PKS domains). nih.govnih.gov | Synthesis of this compound precursors chemically, followed by enzymatic cyclization or modification to produce the final compound or novel analogs. |
| Microbial Biotransformation | Use of whole microorganisms (bacteria or fungi) to carry out specific chemical modifications on a substrate molecule. nih.govmedcraveonline.commdpi.com | Incubation of this compound with a panel of microorganisms to generate hydroxylated, glycosylated, or other modified derivatives for biological evaluation. |
| Precursor-Directed Biosynthesis | Supplying non-native precursor molecules to a microorganism that produces the natural product, leading to the incorporation of the new precursor and the formation of novel analogs. | Feeding synthetic, modified aromatic ring precursors to a this compound-producing fungal strain to generate new derivatives. |
Future Research Directions and Therapeutic Potential
Advancements in Biosynthetic Engineering for Enhanced Mollicellin J Production
The production of mollicellins, like many fungal secondary metabolites, is often limited by the slow growth of the native producing organisms and low yields. Biosynthetic engineering offers a powerful avenue to overcome these limitations and enhance the production of this compound. A critical step in this process has been the identification and characterization of the mollicellin biosynthetic gene cluster. nih.govacs.org
Recent studies have successfully reconstituted a depsidone-encoding gene cluster from Ovatospora sp. in a heterologous host, Aspergillus nidulans, leading to the production of various mollicellins. nih.govacs.org This work identified key enzymes in the pathway, including a bifunctional P450 monooxygenase responsible for ether formation and hydroxylation, a decarboxylase, and an aromatic prenyltransferase. nih.govacs.org Understanding the functions of these enzymes provides a roadmap for targeted genetic manipulation to increase yields.
Future strategies for enhancing this compound production can be categorized as follows:
Host Engineering: Utilizing well-characterized and fast-growing fungal hosts like Aspergillus oryzae or Saccharomyces cerevisiae for heterologous expression of the this compound biosynthetic pathway. mdpi.com This approach decouples production from the native fungus, allowing for optimization in controlled fermentation systems.
Pathway Engineering: Overexpression of rate-limiting enzymes or pathway-specific regulatory factors within the gene cluster can boost metabolic flux towards this compound. mdpi.com Conversely, knocking out genes responsible for competing branch pathways could further channel precursors into the desired product.
Cultivation Optimization: Systematic optimization of fermentation parameters, including media composition (carbon and nitrogen sources), temperature, and pH, can significantly influence secondary metabolite production. nih.gov A systematic experimental design coupled with chemometrics analysis can identify the optimal conditions for maximizing the yield of this compound. nih.gov
These biosynthetic engineering approaches hold the promise of generating a sustainable and high-yield supply of this compound, which is essential for comprehensive biological evaluation and preclinical development.
| Enzyme Type | Function in Mollicellin Biosynthesis | Potential Engineering Application |
| Polyketide Synthase (PKS) | Catalyzes the initial assembly of the polyketide backbone. | Overexpression to increase precursor supply. |
| P450 Monooxygenase | Catalyzes key oxidative reactions, including the crucial ether linkage formation in the depsidone (B1213741) core and subsequent hydroxylations. nih.govacs.org | Engineering for improved efficiency or altered substrate specificity to create novel analogs. |
| Decarboxylase | Involved in tailoring the polyketide intermediate. nih.govacs.org | Overexpression to prevent potential bottleneck steps. |
| Aromatic Prenyltransferase | Adds prenyl groups to the depsidone scaffold, a common modification in mollicellins. nih.govacs.org | Overexpression or mutagenesis to generate diverse prenylated derivatives. |
Computational Approaches for Target Identification and Drug Design based on this compound Scaffold
While various biological activities have been reported for the mollicellin family, the precise molecular targets for many of these compounds, including this compound, remain to be elucidated. Computational methods provide a rapid and cost-effective strategy to identify potential protein targets and to guide the design of new, more potent analogues based on the this compound scaffold. nih.govnih.gov
The process of in silico target identification and drug design for this compound would typically involve several key steps:
Reverse Docking/Virtual Screening: The three-dimensional structure of this compound can be screened against libraries of protein structures available in databases like the Protein Data Bank (PDB). mdpi.com This "reverse docking" approach can predict which proteins this compound is most likely to bind to, thereby generating hypotheses about its mechanism of action. nih.gov
Network Pharmacology: This approach integrates information about drug-protein and protein-disease networks. nih.gov By mapping the predicted targets of this compound onto known disease pathways (e.g., cancer cell signaling, bacterial metabolism), network pharmacology can help prioritize the most relevant targets for a specific therapeutic area. nih.govmdpi.com Tools like the STRING database and Cytoscape are instrumental in constructing and analyzing these interaction networks. nih.gov
Structure-Based Drug Design (SBDD): Once a high-priority target is identified and its structure is known, SBDD techniques can be employed. Molecular docking simulations can predict the precise binding mode of this compound within the target's active site. researchgate.net This information is invaluable for understanding the key molecular interactions and for designing modifications to the this compound scaffold to enhance binding affinity and selectivity.
Pharmacophore Modeling: Based on the structures of this compound and other active analogues, a pharmacophore model can be generated. This model represents the essential spatial arrangement of chemical features required for biological activity. It can then be used to screen large virtual libraries for new, structurally diverse compounds that fit the model and are likely to exhibit similar activity. nih.gov
These computational strategies can significantly accelerate the drug discovery process by focusing laboratory efforts on the most promising targets and molecular designs, ultimately saving time and resources. nih.gov
| Computational Method | Application for this compound | Potential Outcome |
| Virtual Screening | Screening large libraries of compounds against a validated target of this compound. | Identification of new hit compounds with potentially different chemical scaffolds. |
| Molecular Docking | Predicting the binding affinity and conformation of this compound and its derivatives within a specific protein target. researchgate.net | Prioritization of derivatives for synthesis and biological testing. |
| Network Pharmacology | Identifying the relationship between this compound's targets and complex disease pathways. nih.gov | Elucidation of the compound's polypharmacological effects and potential for drug repurposing. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of the this compound-protein complex over time. | Understanding the stability of the interaction and the role of conformational changes in binding. |
Exploration of this compound's Role in Fungal Ecology and Host-Microbe Interactions
This compound is a secondary metabolite produced by fungi, particularly endophytic species of the genus Chaetomium. mdpi.comnih.govnih.gov Endophytes reside within the tissues of living plants in a symbiotic relationship that is often mutually beneficial. mdpi.com The production of a diverse arsenal (B13267) of bioactive secondary metabolites by these fungi is not accidental; it is a key strategy for survival and competition within their ecological niche.
The primary ecological role of this compound and related depsidones is likely to be defensive. bellarmine.edu Fungi face constant pressure from bacteria, competing fungi, and herbivores (fungivores). Bioactive compounds like mollicellins, which exhibit potent antibacterial and cytotoxic activities, can serve as powerful chemical weapons. mdpi.comnih.govresearchgate.net
Antimicrobial Defense: By inhibiting the growth of pathogenic or competing bacteria, this compound can protect its host fungus and potentially the host plant from infection. mdpi.com The reported activity of various mollicellins against bacteria like Staphylococcus aureus supports this hypothesis. nih.govnih.gov
Deterrence of Grazing: The cytotoxicity of these compounds could make the fungus unpalatable or toxic to insects and other small organisms that might consume it, thus acting as an anti-feedant.
Signaling Molecules: Beyond direct defense, secondary metabolites can also act as signaling molecules, mediating complex interactions between the fungus, its host plant, and other members of the microbial community (microbiome). nih.gov The presence of this compound could influence the composition of the bacterial and fungal communities in the immediate vicinity of the host fungus.
Future research in this area should focus on in-situ studies to understand the expression and function of this compound in its natural environment. Investigating the transcriptomic profile of Chaetomium species under different conditions of microbial competition or simulated herbivory could reveal the specific triggers for this compound biosynthesis. Such studies will not only provide fundamental insights into fungal chemical ecology but may also uncover novel strategies for stimulating the production of these valuable compounds.
Q & A
Q. How is Mollicellin J structurally characterized, and what spectroscopic methods are essential for its elucidation?
this compound’s structural determination relies on integrated spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY, HSQC, HMBC) identifies functional groups and connectivity, while High-Resolution Electrospray Ionization Time-of-Flight Mass Spectrometry (HRESI-TOFMS) confirms molecular weight and formula. Infrared (IR) spectroscopy aids in detecting carbonyl and hydroxyl groups, critical for depsidone classification. For example, in related mollicellins, methoxy groups and α,β-unsaturated ketones were confirmed via IR peaks at 1700–1750 cm⁻¹ and NMR coupling patterns .
Q. What standardized bioactivity assays are used to evaluate this compound’s cytotoxic and antimicrobial properties?
Initial bioactivity screening involves cytotoxicity assays against cancer cell lines (e.g., KB oral epidermoid carcinoma, HepG2 hepatocellular carcinoma) using MTT or SRB assays, with IC₅₀ values calculated for potency comparisons. Antimicrobial activity is tested via disk diffusion or broth microdilution against Gram-positive bacteria (e.g., Bacillus cereus, MRSA) and Gram-negative strains (e.g., Pseudomonas aeruginosa), with MIC values reported. Positive controls (e.g., doxorubicin for cytotoxicity, vancomycin for antimicrobial tests) ensure methodological validity .
Table 1: Example Bioactivity Data for Mollicellin Analogues
Q. How are purity and identity validated for newly isolated this compound?
Purity is confirmed via HPLC-UV/Vis (≥95% peak area), while identity is validated by concordance of experimental data (NMR, MS) with literature-reported analogs. For novel compounds, X-ray crystallography or computational methods (e.g., DFT-NMR chemical shift calculations) resolve structural ambiguities. Known compounds require cross-referencing with databases (e.g., PubChem, HMDB) .
Advanced Research Questions
Q. What strategies address contradictory cytotoxicity results for this compound across studies?
Discrepancies may arise from variations in cell culture conditions (e.g., serum concentration, passage number), compound solubility (use of DMSO vs. aqueous buffers), or assay endpoints (MTT vs. ATP-based luminescence). To resolve conflicts:
Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?
SAR analysis involves systematic modification of functional groups (e.g., hydroxyl, methoxy, acyl chains) and evaluation of bioactivity changes. For example:
- Esterification of C-5 : Enhances cytotoxicity (e.g., Mollicellin P vs. Mollicellin Q).
- Hydroxylation at C-7 : Correlates with antimicrobial potency against MRSA. Computational tools (e.g., molecular docking, MD simulations) predict binding affinities to targets like cannabinoid receptor CB2, guiding synthetic modifications .
Q. What computational approaches predict this compound’s mechanism of action and target receptors?
Molecular docking (AutoDock Vina, Glide) screens against protein databases (e.g., PDB) to identify plausible targets (e.g., topoisomerases, kinases). Molecular dynamics (MD) simulations (NAMD, GROMACS) assess binding stability and conformational changes. For example, depsidones like Mollicellin P showed selective CB2 agonism in silico, suggesting neuroinflammatory or anticancer pathways .
Q. How should researchers design experiments to validate this compound’s selectivity and off-target effects?
- Selectivity assays : Compare activity across related cell lines (e.g., cancerous vs. non-cancerous).
- Off-target profiling : Use kinase inhibition panels or proteome-wide affinity chromatography.
- Transcriptomics : RNA-seq identifies differentially expressed genes post-treatment. Include negative controls (e.g., solvent-only) and statistical validation (e.g., ANOVA with Tukey’s post-hoc test) .
Methodological Best Practices
- Data Reporting : Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for tables, spectra, and supplementary information. Provide raw NMR/MS data in SI files .
- Reproducibility : Document synthetic steps (e.g., reaction temperatures, purification methods) and biological assay conditions (e.g., cell density, incubation time) .
- Ethical Compliance : Obtain ethical approvals for biological samples and cite relevant guidelines (e.g., CONSORT for in vivo studies) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
